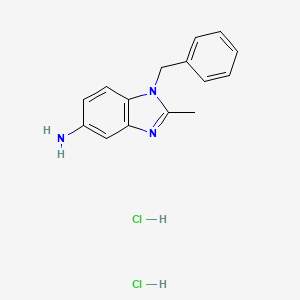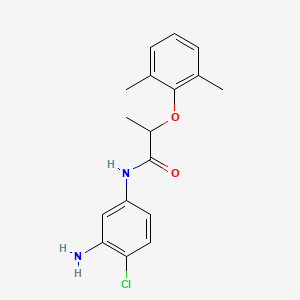
1-ベンジル-2-メチル-1H-ベンゾイミダゾール-5-アミン二塩酸塩
概要
説明
1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride is an organic compound with the molecular formula C15H17Cl2N3. This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties .
科学的研究の応用
1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride has a wide range of scientific research applications:
作用機序
Target of Action
Benzimidazole compounds have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole compounds are known to interact with their targets, leading to changes that contribute to their pharmacological activities .
Biochemical Pathways
Benzimidazole compounds are known to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
The diverse pharmacological activities of benzimidazole compounds suggest they can have a wide range of molecular and cellular effects .
生化学分析
Biochemical Properties
1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as casein kinases, which are involved in phosphorylation processes . The nature of these interactions often involves the binding of 1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride to the active sites of these enzymes, thereby influencing their activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially modulating their function and downstream effects .
Cellular Effects
The effects of 1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Furthermore, 1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of 1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can bind to specific receptors or enzymes, leading to their inhibition or activation. This binding can result in the modulation of signaling pathways and subsequent changes in cellular responses. Additionally, 1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride can change over time. Studies have shown that this compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its efficacy and potency . Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure to 1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride can result in alterations in cell viability and function . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function . At higher doses, toxic or adverse effects can be observed, including cell death and tissue damage . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of 1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride in preclinical studies.
Metabolic Pathways
1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . This compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels within cells . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, the compound may be transported into the cell via specific membrane transporters and subsequently distributed to various organelles, where it exerts its effects .
Subcellular Localization
The subcellular localization of 1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride plays a critical role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression, or to the mitochondria, where it influences metabolic processes .
準備方法
The synthesis of 1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride typically involves the condensation of o-phenylenediamine with benzyl chloride under acidic conditions, followed by methylation and subsequent amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
化学反応の分析
1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride can be compared with other benzimidazole derivatives such as:
1-Benzyl-2-methylimidazole: Similar in structure but lacks the amine group, leading to different reactivity and applications.
2-Methyl-1-phenylmethylimidazole: Another derivative with variations in the substitution pattern, affecting its chemical properties and uses.
The uniqueness of 1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-benzyl-2-methylbenzimidazol-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.2ClH/c1-11-17-14-9-13(16)7-8-15(14)18(11)10-12-5-3-2-4-6-12;;/h2-9H,10,16H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLOJMPFMKIADO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(4-Methoxy-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1388906.png)


![N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1388913.png)









